N-methyloxepan-4-amine
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Overview
Description
N-methyloxepan-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom of an oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyloxepan-4-amine can be synthesized through several methods. One common approach involves the N-methylation of secondary amines. This can be achieved using mechanochemical conditions, such as ball milling, which provides a solvent-free and efficient method for the synthesis of tertiary N-methylated amine derivatives . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which allows for the environmentally benign N-methylation of amines .
Industrial Production Methods
In industrial settings, this compound can be produced using catalytic hydrogenative alkylation with formaldehyde at high pressure . This method is commonly used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyloxepan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-methyloxepan-4-one, while reduction can produce this compound hydrochloride.
Scientific Research Applications
N-methyloxepan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyloxepan-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-methyloxepan-4-amine can be compared with other similar compounds, such as:
N-methylpiperidine: Both compounds contain a nitrogen atom with a methyl group, but N-methylpiperidine has a six-membered ring, while this compound has a seven-membered ring.
N-methylmorpholine: This compound also contains a nitrogen atom with a methyl group, but it has an oxygen atom in a six-membered ring.
N-methylazepane: Similar to this compound, this compound has a seven-membered ring with a nitrogen atom, but it lacks the oxygen atom present in this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyloxepan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-8-7-3-2-5-9-6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
LOWKKBAYKLZQDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCOCC1 |
Origin of Product |
United States |
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